Avibactam (sodium dihydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

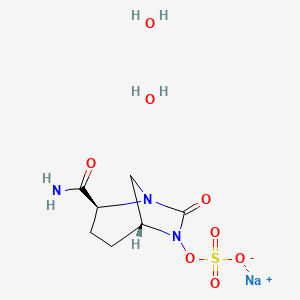

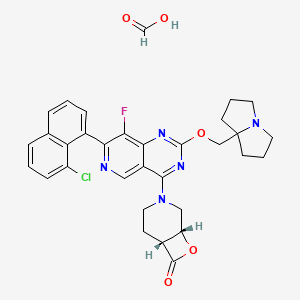

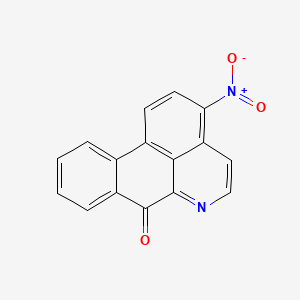

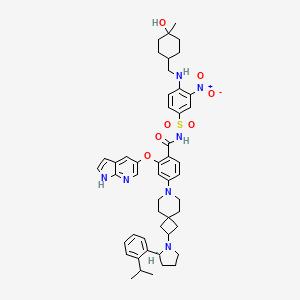

Avibactam (sodium dihydrate) is a non-β-lactam β-lactamase inhibitor used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . It is a small molecule with the chemical formula C₇H₁₁N₃O₆S and a molar mass of 265.24 g/mol . Avibactam is known for its ability to inhibit a broad spectrum of β-lactamases, making it a valuable tool in combating antibiotic-resistant bacterial infections .

Preparation Methods

The synthesis of avibactam involves multiple steps, starting from commercially available ethyl-5-hydroxypicolinate . The process includes a novel lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a precursor to the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate . An optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, yields avibactam sodium salt on a large scale . Industrial production methods involve the reaction of sodium 2-ethylhexanoate with an intermediate compound to obtain sodium avibactam . This method is cost-effective, safe, and suitable for large-scale production .

Chemical Reactions Analysis

Avibactam undergoes various chemical reactions, primarily involving its interaction with β-lactamases. It inhibits these enzymes by acylating a nucleophilic active site serine . The recyclisation of the avibactam-derived carbamoyl complex is favored over hydrolysis, which is crucial for its potency and resistance . Common reagents used in these reactions include serine β-lactamases and cephalosporinases . The major products formed from these reactions are inactive β-amino acids .

Scientific Research Applications

Avibactam has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in combination with ceftazidime to treat severe infections caused by antibiotic-resistant bacteria . Its therapeutic success has led to the development of many congeners based on its diazabicyclooctane scaffold . In medicine, avibactam is crucial for treating complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia . In the pharmaceutical industry, it is used to develop new β-lactamase inhibitors and antibiotics .

Mechanism of Action

Avibactam exerts its effects by inhibiting β-lactamases, enzymes that bacteria produce to resist β-lactam antibiotics . It binds reversibly and covalently to the active site serine of β-lactamases, preventing the hydrolysis of β-lactam antibiotics . This inhibition restores the antibacterial activity of β-lactam antibiotics against resistant bacteria . The molecular targets of avibactam include class A, class C, and some class D β-lactamases .

Comparison with Similar Compounds

Avibactam is unique among β-lactamase inhibitors due to its broad spectrum of activity and its ability to inhibit multiple classes of β-lactamases . Similar compounds include clavulanic acid, sulbactam, and tazobactam, which are also β-lactamase inhibitors . these compounds have a narrower spectrum of activity and are less effective against certain β-lactamases . Avibactam’s ability to inhibit class A, class C, and some class D β-lactamases makes it a more versatile and potent inhibitor .

Properties

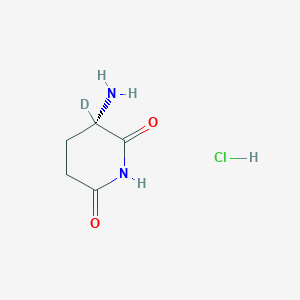

Molecular Formula |

C7H14N3NaO8S |

|---|---|

Molecular Weight |

323.26 g/mol |

IUPAC Name |

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;dihydrate |

InChI |

InChI=1S/C7H11N3O6S.Na.2H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;2*1H2/q;+1;;/p-1/t4-,5+;;;/m1.../s1 |

InChI Key |

ZIJOUXPPZNEISO-LEIZOONBSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)